Phenothiazine, 10-(N-(2-(diethylamino)ethyl)glycyl)-, dimaleate Phenothiazine, 10-(N-(2-(diethylamino)ethyl)glycyl)-, dimaleate
Brand Name: Vulcanchem
CAS No.: 102853-96-3
VCID: VC17068779
InChI: InChI=1S/C20H25N3OS.2C4H4O4/c1-3-22(4-2)14-13-21-15-20(24)23-16-9-5-7-11-18(16)25-19-12-8-6-10-17(19)23;2*5-3(6)1-2-4(7)8/h5-12,21H,3-4,13-15H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-
SMILES:
Molecular Formula: C28H33N3O9S
Molecular Weight: 587.6 g/mol

Phenothiazine, 10-(N-(2-(diethylamino)ethyl)glycyl)-, dimaleate

CAS No.: 102853-96-3

Cat. No.: VC17068779

Molecular Formula: C28H33N3O9S

Molecular Weight: 587.6 g/mol

* For research use only. Not for human or veterinary use.

Phenothiazine, 10-(N-(2-(diethylamino)ethyl)glycyl)-, dimaleate - 102853-96-3

Specification

CAS No. 102853-96-3
Molecular Formula C28H33N3O9S
Molecular Weight 587.6 g/mol
IUPAC Name (Z)-but-2-enedioic acid;2-[2-(diethylamino)ethylamino]-1-phenothiazin-10-ylethanone
Standard InChI InChI=1S/C20H25N3OS.2C4H4O4/c1-3-22(4-2)14-13-21-15-20(24)23-16-9-5-7-11-18(16)25-19-12-8-6-10-17(19)23;2*5-3(6)1-2-4(7)8/h5-12,21H,3-4,13-15H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-
Standard InChI Key KKLFBILPCSTLHT-SPIKMXEPSA-N
Isomeric SMILES CCN(CCNCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C13)CC.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O
Canonical SMILES CCN(CC)CCNCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Core Architecture

The compound’s structure features a phenothiazine backbone, a tricyclic system comprising two benzene rings fused to a central sulfur and nitrogen-containing ring. At the 10-position of phenothiazine, a glycyl group substituted with a diethylaminoethyl moiety is attached, forming 10-(N-(2-(diethylamino)ethyl)glycyl)phenothiazine. The dimaleate salt arises from the protonation of the tertiary amine groups by maleic acid, yielding two maleate anions per molecule .

Molecular Characteristics

Key physicochemical properties include:

PropertyValue
Molecular FormulaC28H33N3O9S\text{C}_{28}\text{H}_{33}\text{N}_{3}\text{O}_{9}\text{S}
Molecular Weight587.6 g/mol
IUPAC Name(Z)-but-2-enedioic acid;2-[2-(diethylamino)ethylamino]-1-phenothiazin-10-ylethanone
Solubility ProfileEnhanced water solubility due to dimaleate salt formation

The maleate counterions introduce polarity, facilitating dissolution in aqueous media—a critical factor for bioavailability in drug development.

Synthesis and Modification Strategies

Synthetic Pathway

The synthesis involves two primary steps:

  • Alkylation of Phenothiazine: Phenothiazine undergoes N-alkylation with ethyl bromoacetate in the presence of a base (e.g., sodium hydride) to introduce the glycyl side chain .

  • Salt Formation: The resultant tertiary amine is reacted with maleic acid in a polar solvent (e.g., ethanol), yielding the dimaleate salt.

A representative reaction scheme is:

Phenothiazine+BrCH2COOEtNaH, DMF10-(Glycyl)phenothiazineMaleic AcidDimaleate Salt\text{Phenothiazine} + \text{BrCH}_2\text{COOEt} \xrightarrow{\text{NaH, DMF}} \text{10-(Glycyl)phenothiazine} \xrightarrow{\text{Maleic Acid}} \text{Dimaleate Salt}

Optimization Challenges

Reaction yields depend on solvent choice, temperature, and stoichiometry. For instance, dimethylformamide (DMF) is preferred for its ability to dissolve both phenothiazine and alkylating agents . Purification often involves recrystallization from ethanol or column chromatography to isolate the dimaleate form.

Comparative Analysis with Structural Analogs

Dimethylamino vs. Diethylamino Derivatives

Replacing diethylamino with dimethylamino groups (as in PubChem CID 24841494) reduces steric hindrance but may decrease lipid solubility :

FeatureDiethylamino DerivativeDimethylamino Derivative
Molecular Weight587.6 g/mol559.6 g/mol
SolubilityHigher (due to dimaleate)Moderate
Receptor BindingPotentially prolongedFaster dissociation

PEGylated Phenothiazines

Phenothiazines conjugated with poly(ethylene glycol) (PEG) show:

  • Improved Biocompatibility: Reduced cytotoxicity in normal fibroblasts .

  • Luminescent Aggregates: Useful for bioimaging and optoelectronic materials .
    In contrast, the dimaleate derivative’s lack of PEG may limit its utility in sustained-release formulations but simplify synthetic workflows .

Emerging Applications in Materials Science

Luminescent Properties

Phenothiazines exhibit aggregation-induced emission (AIE), a trait valuable for organic light-emitting diodes (OLEDs) . The dimaleate derivative’s planar structure and electron-rich sulfur atom could enhance electroluminescence efficiency, though experimental validation is needed.

Biocompatible Coatings

Maleate salts are known for their non-toxic degradation products, suggesting potential use in biodegradable polymers or drug-eluting stents .

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